Naphthalene-1,2,4,5,8-pentol
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Overview
Description
Naphthalene-1,2,4,5,8-pentol is an organic compound belonging to the class of naphthols and derivatives. It is characterized by the presence of five hydroxyl (-OH) groups attached to the naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,2,4,5,8-pentol typically involves multi-step organic reactions. One common method is the hydroxylation of naphthalene derivatives under controlled conditions. For example, starting from naphthalene, selective hydroxylation can be achieved using reagents such as hydrogen peroxide (H₂O₂) in the presence of catalysts like iron or copper salts .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of continuous flow reactors and optimized reaction conditions to achieve efficient hydroxylation of naphthalene derivatives .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,2,4,5,8-pentol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various naphthoquinones, reduced naphthalene derivatives, and substituted naphthalenes .
Scientific Research Applications
Naphthalene-1,2,4,5,8-pentol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of naphthalene-1,2,4,5,8-pentol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the naphthalene ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,2,4,5,7-pentol: Another pentol derivative with similar chemical properties but different hydroxyl group positions.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A related compound used in the synthesis of naphthalene diimides.
Naphthalene-1,2,4,5-tetrol: A tetrol derivative with four hydroxyl groups .
Properties
CAS No. |
93674-93-2 |
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Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
naphthalene-1,2,4,5,8-pentol |
InChI |
InChI=1S/C10H8O5/c11-4-1-2-5(12)9-8(4)6(13)3-7(14)10(9)15/h1-3,11-15H |
InChI Key |
IPRQZGOTLNVIAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=CC(=C2O)O)O)O |
Origin of Product |
United States |
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